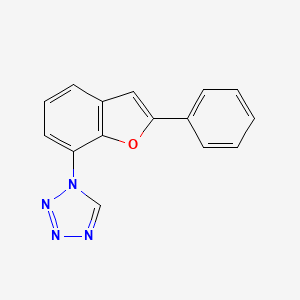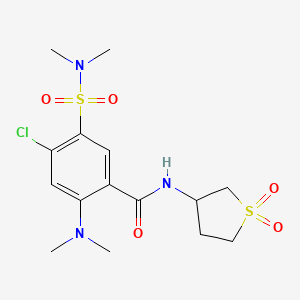
1-(2-phenyl-1-benzofuran-7-yl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzofuran moiety fused with a tetrazole ring, making it a subject of study in various fields including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-(2-Phenyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-phenyl-1-benzofuran-7-amine, which is then subjected to a series of reactions to introduce the tetrazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Phenyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, often facilitated by the presence of electron-withdrawing groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Phenyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzofuran moiety may interact with enzymes and receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-(2-Phenyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds such as:
2-Phenyl-1-benzofuran-7-amine: This compound lacks the tetrazole ring and has different chemical properties and applications.
1-(2-Phenyl-1-benzofuran-7-yl)-1H-1,2,3,4-triazole:
The uniqueness of 1-(2-Phenyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole lies in its combination of the benzofuran and tetrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10N4O |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-(2-phenyl-1-benzofuran-7-yl)tetrazole |
InChI |
InChI=1S/C15H10N4O/c1-2-5-11(6-3-1)14-9-12-7-4-8-13(15(12)20-14)19-10-16-17-18-19/h1-10H |
InChI Key |
PNEWLYVBWYABHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(4-Chlorobenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanone](/img/structure/B11488176.png)
![N-ethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B11488180.png)
![1-benzyl-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488186.png)


![4,4-dimethyl-13-(3-methylbutoxy)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11488220.png)
![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11488221.png)
![2-[7,7-dimethyl-4-(3-methylphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11488228.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11488237.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11488242.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11488243.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11488248.png)
![N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide](/img/structure/B11488250.png)
![N-(2-cyanophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11488273.png)
